2'-O-Propargyl A(Bz)-3'-phosphoramidite

Oligonucleotide Therapeutics DNA Nanotechnology Bioconjugation

Standard 2'-O-alkyne amidites often show variable click efficiency and duplex destabilization. This 2'-O-propargyl adenosine variant (CAS 171486-59-2) solves both issues with validated performance data. - **Click yield**: 95-98% with fluorophore-azides (5 eq, 2h, solid-phase CombiClick™). - **Thermal stability**: +29°C Tm increase post-CuAAC cross-linking versus unmodified duplex. - **Enzymatic compatibility**: Convertible to pATP for 9°N/Therminator polymerase primer extension. Supplied with 5'-O-DMT, N6-Bz, and standard 3'-CE phosphoramidite for automated synthesis.

Molecular Formula C50H54N7O8P
Molecular Weight 912.0 g/mol
Cat. No. B15584231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Propargyl A(Bz)-3'-phosphoramidite
Molecular FormulaC50H54N7O8P
Molecular Weight912.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1
InChIKeyZNKFQCJEZKZIPC-YSHWXYEMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Propargyl A(Bz)-3'-phosphoramidite Product Overview


2'-O-Propargyl A(Bz)-3'-phosphoramidite is a modified adenosine phosphoramidite monomer designed for incorporation into synthetic oligonucleotides via standard solid-phase synthesis. It features a 2'-O-propargyl (alkyne) group on the ribose sugar and a benzoyl-protected adenine base [1]. This compound enables the site-specific introduction of a clickable alkyne handle into RNA or chimeric DNA/RNA sequences. The 2'-O-propargyl modification is a critical tool for post-synthetic conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of diverse functional moieties such as fluorophores, biotin, carbohydrates, or cross-linking agents [2]. Its primary value in oligonucleotide synthesis lies in its dual capacity as both a building block for modified oligomers and a versatile platform for subsequent bioconjugation.

Workflow Solid-phase click-functional oligonucleotide synthesis Automated coupling via 3′-phosphoramidite; standard DMT-on purification
Selection Adenosine (N6-Bz) with 2′-O-propargyl handle Enables terminal/central CuAAC cross-linking or labeling
Use context Antisense, aptamer, and diagnostic probe research Post-synthetic modification with azide-ligands; compatible with enzymatic pATP routes

Why 2'-O-Propargyl A(Bz)-3'-phosphoramidite Is Irreplaceable


In oligonucleotide design, the choice of 2'-sugar modification is not interchangeable. Each modification imparts a distinct set of physicochemical properties, including nuclease resistance, binding affinity, and functional capacity. While 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), or 2'-Fluoro (2'-F) modifications are primarily selected to enhance stability and pharmacokinetics, they lack the alkyne moiety that defines 2'-O-propargyl amidites [1]. Substituting a 2'-O-propargyl monomer with another 2'-modified amidite in a synthesis protocol that requires downstream click chemistry will result in complete failure of the intended conjugation step. Even among alkyne-bearing modifications, the specific location and linker chemistry of the propargyl group at the 2'-O position can significantly influence the efficiency of CuAAC reactions and the subsequent biological activity of the conjugate [2]. Therefore, 2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized reagent for a specific functional outcome, not a generic performance enhancer. The quantitative evidence below demonstrates the unique and non-transferable properties of the 2'-O-propargyl modification, particularly its impact on duplex stability upon cross-linking.

Nucleobase mismatch may alter cross-linking outcome 2′-O-propargyl cytidine or uridine variants show different base-pairing and duplex stabilization profiles; adenosine-specific terminal cross-linking behavior may not be replicated.
Isomeric shift risks efficiency and structure 2′-O-pentynyl or 3′-O-propargyl isomers can reduce CuAAC reactivity and alter oligonucleotide secondary structure; click efficiency may drop significantly.
Generic alkyne amidites may not deliver reported stabilization Substitution with a non-propargyl or unoptimized alkyne building block can result in lower conjugate yield and absence of the +29 °C duplex stabilization observed for the adenosine variant.

2'-O-Propargyl A(Bz)-3'-phosphoramidite Comparative Performance


Duplex Stability After Terminal Cross-Linking

When oligonucleotides containing 2'-O-propargylated adenosine (3) are cross-linked at terminal positions using a bifunctional azide via CuAAC, the resulting DNA duplexes exhibit a dramatic increase in thermal stability. This cross-linking event, which is only possible due to the 2'-O-propargyl group, changes the molecularity of the melting transition from a bimolecular duplex to a unimolecular hairpin-like structure [1].

Cross-linked duplex ΔTm
Head-to-head
+29 °C
Terminal adenosine cross-link vs. non-cross-linked duplex
Supports stable antisense/aptamer design via terminal cross-linking
Equivalent to 2-aminoadenosine variant; hairpin melting transition
Oligonucleotide Therapeutics DNA Nanotechnology Bioconjugation

Click Conjugation Efficiency in Combinatorial Labeling

Fully modified 2'-O-propargyl oligoribonucleotides exhibit enhanced thermal stability when hybridized to complementary RNA compared to the corresponding unmodified RNA homoduplex. This stabilization is a direct property of the 2'-O-propargyl modification, making it a candidate for antisense applications where high target affinity is required [1].

Click conjugation yield
Reported
95–98%
CombiClick™ CuAAC, 5 eq. azide, 2 h
Enables high-efficiency fluorophore/ligand attachment with reduced reagent excess
ESI-MS confirmed; maintained at shortened reaction time
Antisense Oligonucleotides siRNA RNA Therapeutics

Thermal Stability vs. Unmodified RNA Duplexes

The capacity for internal sugar cross-linking via the 2'-O-propargyl group is a powerful tool for stabilizing non-canonical DNA structures. In a study using 2'-propargylated isoguanosine, internal cross-links were introduced into parallel-stranded (ps) DNA duplexes. This led to a strong and reproducible stabilization, demonstrating the utility of 2'-alkyne modifications for creating stable, complex architectures [1].

RNA duplex stability
Class-level
Consistent Tm increase
Vs. unmodified RNA; sequence-dependent magnitude
Class-level enhancement; individual sequence validation required
No singular numeric value across all tests; data to verify per construct
DNA Nanotechnology DNA Origami Structural DNA

Compatibility with Enzymatic Synthesis

The alkyne group of 2'-O-propargyl-modified RNA is a specific and efficient reaction partner for azide-bearing molecules in CuAAC. A validated protocol demonstrates the conjugation of azido-modified N-acetylgalactosamine (GalNAc) to a propargyl-RNA strand. This is a critical application for targeted delivery of therapeutic oligonucleotides to hepatocytes [1].

Enzymatic incorporation
Reported
Primer extension confirmed
9°N / Therminator polymerases, pATP substrate
Supports workflow from chemical block to enzymatic DNA probe synthesis
Post-synthetic Nile red azide labeling validated via PAGE
RNA Therapeutics Targeted Delivery Glycobiology

2'-O-Propargyl A(Bz)-3'-phosphoramidite Applications


Click-Cross-Linked Antisense Oligonucleotides

In DNA nanotechnology, the structural integrity of complex assemblies is paramount. By incorporating 2'-O-Propargyl A(Bz)-3'-phosphoramidite at the termini of DNA strands, researchers can covalently seal duplex ends using click chemistry. As demonstrated by Pujari et al., this terminal cross-linking provides a substantial +29 °C stabilization of the duplex, effectively converting a bimolecular assembly into a unimolecular, 'locked' structure [1]. This approach is invaluable for creating robust biosensors, stable DNA origami components, and other nanoscale devices that must withstand thermal or mechanical stress.

Fluorescent Probe Generation via CombiClick Conjugation

A leading strategy for delivering siRNA to the liver involves conjugating it to triantennary N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. 2'-O-Propargyl A(Bz)-3'-phosphoramidite is the essential building block for creating 'clickable' siRNA guide or passenger strands. Following solid-phase synthesis, the propargyl-RNA is reacted with an azido-GalNAc ligand via a robust CuAAC click reaction [1]. This modular approach allows for the rapid generation and screening of different ligand architectures and siRNA sequences, a critical workflow in the preclinical development of GalNAc-siRNA drug candidates.

Enzymatic Synthesis of Click-Modified DNA Probes

The primary mechanism of ASOs involves high-affinity binding to a target RNA sequence. The work by Grøtli et al. established that fully modified 2'-O-propargyl oligoribonucleotides exhibit an increase in melting temperature (Tm) when hybridized to complementary RNA, compared to an unmodified RNA:RNA duplex [1]. This property makes 2'-O-Propargyl A(Bz)-3'-phosphoramidite a strategic choice for designing ASOs where maximal target affinity is required, for instance, to compete with strong secondary structures in the target RNA or to enable the use of shorter ASO sequences. The added benefit of the clickable handle further allows for the attachment of cell-penetrating peptides or other functional groups for improved delivery.

Constructing Stabilized Non-Canonical DNA Architectures (e.g., Parallel-Stranded Duplexes)

Research into non-canonical nucleic acid structures, such as parallel-stranded DNA, requires tools to overcome their inherent instability. The 2'-O-propargyl group has been proven effective for introducing internal cross-links that stabilize these unusual topologies. As shown with 2'-propargylated isoguanosine, internal click ligation can increase the Tm of a parallel-stranded DNA duplex by +16 to +18.5 °C [1]. This class-level evidence supports the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite to create stable, site-specifically cross-linked models of parallel DNA, triplexes, or other structures, which are important for understanding fundamental biology and developing novel biomimetic materials.

Application
Selection Property
Validation Focus
Antisense oligonucleotide stabilization research
Terminal propargyl handles for CuAAC cross-linking
Tm shift and hairpin melting assay; compare vs. non-cross-linked duplex
Oligonucleotide labeling for molecular diagnostics research
High-yield solid-phase CombiClick™ conjugation
ESI-MS or HPLC conjugation efficiency; purification requirements
Template-directed enzymatic probe synthesis
Compatibility with DNA polymerases (pATP derivative)
Primer extension and gel-based labeling specificity

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